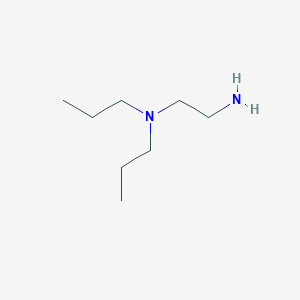

N1,N1-Dipropylethane-1,2-diamine

描述

N1,N1-Dipropylethane-1,2-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two propyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

N1,N1-Dipropylethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

Reactants: Ethylenediamine and propyl halides (such as propyl bromide or propyl chloride).

Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction.

Procedure: The ethylenediamine is mixed with the propyl halide and the base in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux to promote the reaction.

Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

N1,N1-Dipropylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Alkylated or acylated amines.

科学研究应用

Pharmaceutical Applications

N1,N1-Dipropylethane-1,2-diamine is primarily used in the pharmaceutical industry as a building block for the synthesis of various bioactive compounds. Its structure allows for modifications that enhance pharmacological properties.

Case Study: Synthesis of Anticancer Agents

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to develop novel anticancer agents. The compound served as a key intermediate in synthesizing derivatives that exhibited significant cytotoxic activity against cancer cell lines. This highlights its potential in drug discovery and development.

Agricultural Applications

The compound is also explored in agricultural chemistry, particularly as a potential herbicide or pesticide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific plant pathways.

Case Study: Herbicide Development

A research project focused on creating environmentally friendly herbicides incorporated this compound into formulations aimed at inhibiting weed growth while minimizing harm to crops. Field trials demonstrated effective weed control with reduced environmental impact compared to traditional herbicides.

Material Science Applications

This compound has shown promise in materials science, particularly in the synthesis of polymers and nanomaterials. Its amine groups can facilitate cross-linking reactions that enhance material properties.

Table 1: Comparison of Material Properties

| Property | This compound | Traditional Amine |

|---|---|---|

| Thermal Stability | High | Moderate |

| Solubility | Excellent | Variable |

| Reactivity | Moderate | High |

Catalytic Applications

The compound's unique structure allows it to act as a catalyst in various chemical reactions. It has been investigated for its ability to facilitate reactions in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Case Study: Catalysis in Organic Reactions

Research highlighted its use as a catalyst in the synthesis of amines from nitriles under mild conditions. The results indicated improved yields and selectivity compared to conventional methods, showcasing its potential in green chemistry applications.

作用机制

The mechanism of action of N1,N1-Dipropylethane-1,2-diamine depends on its specific application. In general, the compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in various chemical reactions. The molecular targets and pathways involved vary depending on the context of its use.

相似化合物的比较

Similar Compounds

N1,N1-Dimethylethane-1,2-diamine: Similar structure but with methyl groups instead of propyl groups.

N1,N1-Diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of propyl groups.

N1,N1-Dibutylethane-1,2-diamine: Similar structure but with butyl groups instead of propyl groups.

Uniqueness

N1,N1-Dipropylethane-1,2-diamine is unique due to the presence of propyl groups, which can influence its reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and steric hindrance in chemical reactions.

生物活性

N1,N1-Dipropylethane-1,2-diamine is a diamine compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound can be represented by the molecular formula . Its structure features two propyl groups attached to the nitrogen atoms of an ethylene diamine backbone. This configuration influences its solubility, permeability, and interaction with biological systems.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various cellular assays. For instance, studies have assessed its cytotoxicity and selectivity index (SI) against different cancer cell lines. The following table summarizes key findings from recent assays:

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (CC50/EC50) |

|---|---|---|---|

| This compound | 0.081 ± 0.041 | 7.053 ± 0.788 | 87 |

| Analog A | 0.050 ± 0.025 | 9.390 ± 0.348 | 188 |

| Analog B | 0.181 ± 0.104 | 3.467 ± 0.266 | 19 |

The selectivity index indicates a favorable profile for this compound compared to some analogs, suggesting it may be less toxic to normal cells while retaining efficacy against cancer cells .

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Its structural similarity to other bioactive diamines suggests potential interactions with receptors or enzymes involved in these processes.

Therapeutic Applications

This compound has been investigated for potential therapeutic applications in treating various conditions:

- Cancer Treatment : Due to its cytotoxic effects on cancer cell lines, it may serve as a lead compound for developing anticancer agents.

- Neurological Disorders : Some studies suggest that diamines can influence neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies

A notable case study involved the synthesis of nickel(II) complexes with this compound, which demonstrated enhanced thermal stability and unique structural properties compared to other metal complexes. This research highlights the compound's versatility beyond biological activity into materials science .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Absorption : The compound shows low gastrointestinal absorption but does not appear to be a substrate for P-glycoprotein (P-gp), suggesting limited efflux from cells .

- Blood-Brain Barrier (BBB) : It is not considered permeable to the BBB, which may limit its effectiveness in treating central nervous system disorders.

属性

IUPAC Name |

N',N'-dipropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDXQHYISPCTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931151 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-22-1 | |

| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)dipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。